molecular formula C32H55NO10 B14106236 (10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2'-Acetate

(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2'-Acetate

Cat. No.: B14106236
M. Wt: 613.8 g/mol
InChI Key: IUCZZHVKCDIHRC-UHFFFAOYSA-N
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Description

(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate is a derivative of erythromycin, a well-known macrolide antibiotic This compound is characterized by the presence of a cladinose sugar moiety and various modifications that enhance its biological activity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and acetylation. The process typically starts with erythromycin as the base compound. Key steps include:

    Protection of Hydroxyl Groups: Protecting groups such as silyl ethers are used to protect hydroxyl groups during the synthesis.

    Selective Oxidation: Oxidation reactions are carried out to introduce the dehydro functionalities at specific positions.

    Acetylation: The final step involves the acetylation of the 2’-hydroxyl group to form the acetate derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate undergoes various chemical reactions, including:

    Oxidation: Introduction of dehydro functionalities.

    Reduction: Conversion of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of erythromycin with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and stability of macrolide antibiotics.

    Biology: Investigated for its potential antibacterial and anti-inflammatory properties.

    Medicine: Explored for its potential use in treating bacterial infections resistant to conventional antibiotics.

    Industry: Used in the development of new antibiotics and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of (10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate involves binding to the bacterial ribosome, inhibiting protein synthesis. This leads to the disruption of bacterial growth and replication. The modifications in the compound enhance its binding affinity and stability, making it more effective against resistant bacterial strains.

Comparison with Similar Compounds

Similar Compounds

    Erythromycin: The parent compound with a similar macrolide structure.

    Azithromycin: A derivative with a methyl-substituted nitrogen atom in the lactone ring.

    Clarithromycin: A derivative with a methoxy group at the 6-position.

Uniqueness

(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate is unique due to its specific modifications, which enhance its biological activity and stability compared to other macrolide antibiotics. These modifications make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H55NO10

Molecular Weight

613.8 g/mol

IUPAC Name

[4-(dimethylamino)-2-[(14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl)oxy]-6-methyloxan-3-yl] acetate

InChI

InChI=1S/C32H55NO10/c1-13-24-31(8,38)15-17(2)25(35)18(3)16-32(9,39-12)28(20(5)26(36)21(6)29(37)42-24)43-30-27(41-22(7)34)23(33(10)11)14-19(4)40-30/h15,18-21,23-24,26-28,30,36,38H,13-14,16H2,1-12H3

InChI Key

IUCZZHVKCDIHRC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C)(C)OC)C)C)(C)O

Origin of Product

United States

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